(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol
Description
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol is a polycyclic compound featuring a partially saturated s-indacene core substituted with a nitro group at position 4 and a hydroxymethyl group at position 2. The nitro group confers electron-withdrawing effects, influencing reactivity, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity. These features suggest applications in organic synthesis, pharmaceuticals, or materials science .
Properties
IUPAC Name |
(4-nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-7-8-4-10-6-9-2-1-3-11(9)13(14(16)17)12(10)5-8/h6,8,15H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZUKFFJLZUJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CC(C3)CO)C(=C2C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The subsequent introduction of the methanol group can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Scientific Research Applications
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
(8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol (CAS 2676864-13-2): Positional isomer with nitro at position 8 and hydroxymethyl at position 1 .
Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate (CAS 2676865-17-9): Functional analog with an ethyl ester at position 2 and nitro at position 4 .
Comparative Analysis
| Property | Target Compound: (4-Nitro-s-indacen-2-yl)methanol | Analog 1: (8-Nitro-s-indacen-1-yl)methanol | Analog 2: Ethyl 4-nitro-s-indacene-2-carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ (inferred) | C₁₃H₁₅NO₃ | C₁₅H₁₇NO₄ |
| Molecular Weight | ~233.26 (inferred) | 233.26 | 275.3 |
| Functional Groups | -NO₂ (position 4), -CH₂OH (position 2) | -NO₂ (position 8), -CH₂OH (position 1) | -NO₂ (position 4), -COOEt (position 2) |
| Polarity | High (due to -OH) | Moderate (positional effects on H-bonding) | Low (ester reduces polarity) |
| Reactivity | Nitro enables cycloadditions; -OH allows derivatization | Nitro position may alter electronic effects | Ester hydrolyzes to carboxylic acid under basic conditions |
| Stability | Sensitive to oxidation (alcohol group) | Similar to target compound | More stable due to ester protection |
| Applications | Potential synthon for pharmaceuticals | Similar to target compound | Intermediate for esters/amides |
Detailed Findings
Electronic and Steric Effects
- Nitro Group Position : In the target compound, the nitro group at position 4 creates a stronger electron-withdrawing effect on the adjacent hydroxymethyl group compared to the 8-nitro isomer. This enhances acidity at the -OH site, facilitating deprotonation or nucleophilic substitution .
- Ester vs. Alcohol : The ethyl ester in Analog 2 reduces solubility in polar solvents but improves stability against oxidation. Hydrolysis of the ester yields a carboxylic acid, enabling further functionalization .
Biological Activity
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
Biological Activity Overview
Research indicates that nitro-containing compounds exhibit a wide spectrum of biological activities including:
- Antimicrobial Activity : Nitro compounds are known for their effectiveness against various pathogens. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and cause cellular damage .
- Anticancer Properties : Some studies suggest that compounds like this compound may induce apoptosis in cancer cells through various pathways.
- Anti-inflammatory Effects : Nitro derivatives have shown potential in inhibiting inflammatory processes by targeting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Reduction to Active Metabolites : The nitro group can be reduced to form amino derivatives which may have enhanced biological activity.
- DNA Interaction : The formation of reactive intermediates allows for covalent bonding with DNA leading to mutagenic effects.
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory responses and cancer progression.
Antimicrobial Activity
A study highlighted the effectiveness of nitro compounds against Escherichia coli and Staphylococcus aureus, where derivatives similar to this compound were shown to have minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
Research conducted on various cancer cell lines demonstrated that this compound induced significant cytotoxicity. The compound was found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Anti-inflammatory Activity
In vitro studies indicated that this compound effectively inhibited iNOS and COX enzymes. This inhibition correlates with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-1β in treated macrophage cultures .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene | Antimicrobial | DNA binding via reactive intermediates |
| 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | Anticancer | Apoptosis induction |
| 4-Nitrobenzamide | Anti-inflammatory | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
